molecular formula C7H13NO2 B6425105 (2S)-2-amino-3,3-dimethylpent-4-enoic acid CAS No. 191615-49-3

(2S)-2-amino-3,3-dimethylpent-4-enoic acid

Cat. No.: B6425105
CAS No.: 191615-49-3
M. Wt: 143.18 g/mol
InChI Key: WRAGCAJADTYGOO-UHFFFAOYSA-N
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Description

(2S)-2-amino-3,3-dimethylpent-4-enoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a carboxyl group, and a unique side chain that includes a double bond and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3,3-dimethylpent-4-enoic acid can be achieved through several synthetic routes. One common method involves the use of starting materials such as 3,3-dimethylbut-1-ene and glycine. The reaction typically proceeds through a series of steps including alkylation, amination, and deprotection. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3,3-dimethylpent-4-enoic acid undergoes various chemical reactions, including:

    Oxidation: The double bond in the side chain can be oxidized to form epoxides or diols.

    Reduction: The carboxyl group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as ozone (O3) or potassium permanganate (KMnO4) are commonly used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions often involve the use of alkyl halides and bases like sodium hydroxide (NaOH).

Major Products

    Oxidation: Epoxides, diols, or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Alkylated amino acids.

Scientific Research Applications

(2S)-2-amino-3,3-dimethylpent-4-enoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-amino-3,3-dimethylpent-4-enoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with enzymes, influencing their activity. The double bond in the side chain can participate in various chemical reactions, altering the compound’s biological activity. The carboxyl group can interact with receptors, modulating their function.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-amino-3-methylpentanoic acid: Lacks the double bond in the side chain.

    (2S)-2-amino-3,3-dimethylbutanoic acid: Lacks the double bond and has a shorter side chain.

    (2S)-2-amino-4-methylpentanoic acid: Has a different position of the methyl group.

Uniqueness

(2S)-2-amino-3,3-dimethylpent-4-enoic acid is unique due to the presence of both a double bond and two methyl groups in its side chain. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-amino-3,3-dimethylpent-4-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-4-7(2,3)5(8)6(9)10/h4-5H,1,8H2,2-3H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRAGCAJADTYGOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=C)C(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-2-amino-3,3-dimethylpent-4-enoic acid
Reactant of Route 2
(2S)-2-amino-3,3-dimethylpent-4-enoic acid
Reactant of Route 3
(2S)-2-amino-3,3-dimethylpent-4-enoic acid
Reactant of Route 4
(2S)-2-amino-3,3-dimethylpent-4-enoic acid
Reactant of Route 5
(2S)-2-amino-3,3-dimethylpent-4-enoic acid
Reactant of Route 6
(2S)-2-amino-3,3-dimethylpent-4-enoic acid

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